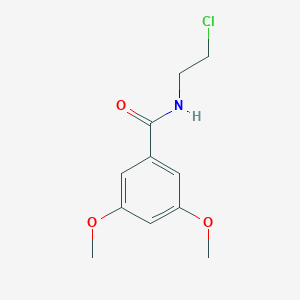

n-(2-Chloroethyl)-3,5-dimethoxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

15257-91-7 |

|---|---|

Molecular Formula |

C11H14ClNO3 |

Molecular Weight |

243.68 g/mol |

IUPAC Name |

N-(2-chloroethyl)-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)11(14)13-4-3-12/h5-7H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

ZSWIOWBGDNDEAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCCl)OC |

Origin of Product |

United States |

Contextualizing Benzamide Derivatives in Synthetic and Medicinal Chemistry Research

Benzamide (B126) derivatives are a cornerstone of modern organic and medicinal chemistry, recognized for their versatile applications and wide array of biological activities. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.netnanobioletters.com These compounds are characterized by a benzene (B151609) ring attached to an amide functional group and are prevalent in numerous pharmaceuticals and biologically active molecules. researchgate.netpharmaguideline.com Their utility stems from the stability of the amide bond and the capacity for diverse substitutions on both the benzene ring and the amide nitrogen, allowing for the fine-tuning of their chemical and biological properties. researchgate.net

In medicinal chemistry, benzamide derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comwalshmedicalmedia.com Substituted benzamides are also key components in drugs targeting the central nervous system, with applications as antipsychotics and antidepressants. researchgate.netnih.gov The benzamide scaffold serves as a valuable pharmacophore, a molecular framework that is essential for a drug's biological activity. nih.gov

From a synthetic chemistry perspective, benzamides are crucial intermediates and building blocks. researchgate.netmdpi.com The amide bond is one of the most fundamental linkages in organic chemistry, and methods for its formation are continually being refined. nih.gov Benzamides can be synthesized through various methods, commonly involving the reaction of a benzoic acid derivative with an amine. nih.gov They can also be further modified to create more complex molecular architectures. researchgate.net The investigation of novel benzamide derivatives remains an active area of research, driven by the quest for new therapeutic agents and advanced materials. researchgate.netnanobioletters.com

Significance of Haloethyl Moieties As Reactive Scaffolds in Chemical Biology

The N-(2-chloroethyl) group, a type of haloethyl moiety, imparts a significant reactive potential to the molecule, a feature that is of particular interest in chemical biology and drug design. oncohemakey.com The reactivity of 2-chloroethylamines is primarily due to the neighboring group participation of the amino group, which leads to intramolecular cyclization and the formation of a highly reactive three-membered ring intermediate known as an aziridinium ion. acs.org

This transient aziridinium ion is a potent electrophile, capable of reacting with a wide range of biological nucleophiles, most notably DNA. nih.govnih.gov This alkylating ability is the basis for the cytotoxic action of many nitrogen mustard compounds used in cancer chemotherapy. mdpi.comresearchgate.net By forming covalent bonds with DNA, these agents can induce cross-linking, which disrupts DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells. nih.govnih.gov

The strategic incorporation of a haloethyl moiety into a molecule can transform it into a targeted covalent inhibitor. The benzamide (B126) portion of the molecule can guide it to a specific biological target, and the reactive haloethyl group can then form a covalent bond, leading to potent and often irreversible inhibition. This approach has been explored in the design of various therapeutic agents. acs.org The study of haloethyl-containing compounds is crucial for understanding their mechanisms of action and for the development of new and more selective alkylating agents for therapeutic use. nih.gov

Research Trajectory and Current Knowledge Gaps Pertaining to N 2 Chloroethyl 3,5 Dimethoxybenzamide

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound relies on the efficient preparation of its two primary building blocks: 3,5-dimethoxybenzoyl chloride and 2-chloroethylamine (B1212225).

3,5-Dimethoxybenzoyl chloride is a crucial intermediate, typically synthesized from 3,5-dimethoxybenzoic acid. prepchem.comguidechem.com A common and effective method for this conversion is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). prepchem.com The reaction is often carried out in an inert solvent like toluene (B28343), and a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. prepchem.com

The general reaction is as follows: (CH₃O)₂C₆H₃COOH + SOCl₂ → (CH₃O)₂C₆H₃COCl + SO₂ + HCl

A typical laboratory-scale procedure involves suspending 3,5-dimethoxybenzoic acid in toluene with a couple of drops of DMF. prepchem.com The mixture is heated, and thionyl chloride is added dropwise. prepchem.com The reaction proceeds to completion, yielding the desired acyl chloride. prepchem.com The purity of the resulting 3,5-dimethoxybenzoyl chloride is important for the subsequent amide formation step. This acyl chloride is a white crystalline solid and serves as a versatile reagent for introducing the 3,5-dimethoxybenzoyl group into various molecules. guidechem.comsigmaaldrich.com

Alternative methods for synthesizing acyl chlorides from carboxylic acids include the use of other chlorinating agents like oxalyl chloride. The choice of reagent and reaction conditions can be optimized to improve yield and purity.

Table 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride

| Starting Material | Reagent | Solvent | Catalyst | Key Conditions |

| 3,5-Dimethoxybenzoic Acid | Thionyl Chloride | Toluene | Dimethylformamide | Heating to 50°C, dropwise addition of thionyl chloride prepchem.com |

2-Chloroethylamine is the second key precursor, and it is typically used in its more stable hydrochloride salt form (2-chloroethylamine hydrochloride). google.comexsyncorp.com Several synthetic routes to 2-chloroethylamine hydrochloride have been reported, with the reaction of ethanolamine (B43304) or ethanolamine hydrochloride with thionyl chloride being a prominent method. google.comexsyncorp.comgoogle.com

One approach involves the direct reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride. google.com This reaction can be carried out in the presence of a solvent, such as an aliphatic carboxylic acid, to achieve high yields. google.com For instance, using formic acid or acetic acid as a solvent with thionyl chloride has been shown to produce 2-chloroethylamine hydrochloride with yields of 99.0% and 99.1%, respectively. google.com

Another method starts with ethanolamine, which is first converted to ethanolamine hydrochloride and then reacted with thionyl chloride. google.com The use of a catalyst can help to shorten the reaction time and allow the reaction to proceed under milder conditions. google.com While other methods like aziridine (B145994) conversion exist, the ethanolamine-based routes are often preferred due to the availability of starting materials and high product purity. google.com

Table 2: Synthesis of 2-Chloroethylamine Hydrochloride

| Starting Material | Reagent | Solvent/Catalyst | Reported Yield |

| 2-Hydroxyethylamine hydrochloride | Thionyl chloride | Formic acid | 99.0% google.com |

| 2-Hydroxyethylamine hydrochloride | Thionyl chloride | Acetic acid | 99.1% google.com |

| Ethanolamine | Hydrogen chloride, Thionyl chloride | Organic acid (catalyst) | High google.com |

Amide Bond Formation Reactions

The crucial step in the synthesis of this compound is the formation of the amide bond between 3,5-dimethoxybenzoyl chloride and 2-chloroethylamine.

Direct acylation, often performed under Schotten-Baumann conditions, is a widely used method for forming amide bonds from acyl chlorides and amines. organic-chemistry.orgyoutube.comwikipedia.org This reaction typically involves the reaction of the amine with the acyl chloride in the presence of a base. jk-sci.com The base is essential to neutralize the hydrochloric acid that is formed as a byproduct, which would otherwise react with the starting amine and reduce the yield. organic-chemistry.orgyoutube.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion to form the amide. jk-sci.com A common procedure involves a two-phase system, with the reactants in an organic solvent and the base in an aqueous phase. wikipedia.org

In the context of synthesizing this compound, 2-chloroethylamine (or its hydrochloride salt, which would require an additional equivalent of base) would be reacted with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base like sodium hydroxide (B78521).

While direct acylation is often effective, various coupling reagents can be employed to facilitate amide bond formation, particularly when dealing with less reactive substrates or to improve yields and minimize side reactions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. fishersci.co.uk

Common classes of coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk

Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient for peptide coupling and general amide synthesis. peptide.comresearchgate.net

The use of these reagents often involves a one-pot procedure where the carboxylic acid, amine, coupling reagent, and a base are mixed in a suitable aprotic solvent. fishersci.co.uk

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Base: The choice and amount of base in direct acylation reactions are crucial. organic-chemistry.org An excess of a strong base like NaOH can promote hydrolysis of the acyl chloride, while an insufficient amount will not effectively neutralize the HCl byproduct. rsc.org Organic bases such as triethylamine (B128534) or pyridine (B92270) can also be used, especially in non-aqueous conditions. jk-sci.com

Solvent: The solvent can influence the reaction rate and the solubility of reactants and products. Aprotic solvents are generally preferred for coupling reactions to avoid unwanted side reactions with the activated carboxylic acid intermediates. fishersci.co.uk In Schotten-Baumann reactions, a biphasic system of water and an organic solvent is common. wikipedia.org

Temperature: Amide formation reactions are often carried out at room temperature, but cooling or heating may be necessary to control the reaction rate and minimize side reactions. fishersci.co.uk

Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. For instance, using a slight excess of one of the reactants can sometimes improve the yield.

Recent studies have explored the optimization of Schotten-Baumann reactions using continuous flow systems and Bayesian optimization to simultaneously improve space-time-yield and reduce the environmental factor (E-factor). rsc.org Such advanced techniques can lead to more efficient and greener synthetic processes. rsc.org

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, DIC, EDC | Formation of a highly reactive O-acylisourea intermediate fishersci.co.ukpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Activation of the carboxylic acid peptide.comresearchgate.net |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Activation of the carboxylic acid peptide.comnih.gov |

Alternative Synthetic Pathways and Convergent Synthesis Approaches

While the reaction between an acyl chloride and an amine is a conventional and often high-yielding method for amide synthesis, several alternative pathways can be employed for the synthesis of this compound. These alternatives may offer advantages in terms of milder reaction conditions, improved substrate scope, or the avoidance of hazardous reagents like thionyl chloride.

One common alternative involves the direct coupling of 3,5-dimethoxybenzoic acid with 2-chloroethylamine using a coupling agent. A variety of such reagents are available, each with its own mechanism of action, to facilitate the formation of the amide bond. These reactions are typically carried out in a single pot, enhancing operational simplicity.

Another approach is the use of enzymatic catalysis. Lipases, for instance, can be used to catalyze the amidation reaction between a carboxylic acid and an amine in non-aqueous solvents. nih.gov This method is advantageous for its high selectivity and environmentally benign reaction conditions. nih.gov

Convergent synthesis is a strategy that involves the independent synthesis of key fragments of a target molecule, which are then combined in the final steps. For a relatively simple molecule like this compound, a purely linear synthesis is most common. However, the principles of convergent synthesis can be applied to the preparation of more complex derivatives. For instance, a substituted 2-chloroethylamine fragment and a functionalized 3,5-dimethoxybenzoic acid derivative could be synthesized separately and then coupled. This approach is particularly beneficial when synthesizing a library of related compounds, as different fragments can be combined to quickly generate a diverse set of molecules.

The table below summarizes some alternative synthetic methodologies for amide bond formation applicable to the synthesis of this compound.

| Method | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| Acyl Chloride Method | 3,5-Dimethoxybenzoyl chloride and 2-Chloroethylamine | Base (e.g., triethylamine, pyridine) | High reactivity, generally good yields | Generation of HCl, potential for side reactions |

| Coupling Agent Method | 3,5-Dimethoxybenzoic acid and 2-Chloroethylamine | Carbodiimides (e.g., DCC, EDC), Phosphonium salts (e.g., BOP, PyBOP) | Milder conditions, broad functional group tolerance | Stoichiometric amounts of coupling agent required, potential for side products |

| Enzymatic Synthesis | 3,5-Dimethoxybenzoic acid and 2-Chloroethylamine | Lipases (e.g., Candida antarctica lipase (B570770) B) | High selectivity, environmentally friendly | Slower reaction rates, enzyme cost and stability |

| Silane-Mediated Amidation | 3,5-Dimethoxybenzoic acid and 2-Chloroethylamine | Methoxysilanes (e.g., tetramethoxysilane) | Solvent-free conditions possible, good yields | May require elevated temperatures |

Considerations for Stereoselective Synthesis (If applicable to derivatives or related compounds)

This compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, the introduction of chiral centers into the molecule, creating stereoisomeric derivatives, would necessitate the use of stereoselective synthetic methods.

Chirality could be introduced, for example, by substituting one of the hydrogen atoms on the ethyl chain with a group other than chlorine or hydrogen. If a chiral center is present in either the carboxylic acid or the amine precursor, the resulting amide will also be chiral.

For instance, if a chiral substituted 2-chloroethylamine is used, the stereochemistry of the final product will be determined by the stereochemistry of this starting material, assuming the amide formation reaction does not affect the chiral center.

In cases where a new chiral center is formed during the synthesis of a derivative, asymmetric synthesis methodologies would be required to control the stereochemical outcome. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to favor the formation of one stereoisomer over the other. The choice of strategy would depend on the specific structure of the target derivative and the location of the desired stereocenter. While not directly applicable to the parent compound, these considerations are crucial for the development of potentially bioactive chiral analogues.

Reactivity of the Chloroethyl Moiety

The chloroethyl group is a primary alkyl halide, making the terminal carbon atom an electrophilic center susceptible to attack by nucleophiles. The reactivity of this moiety is central to the molecule's potential for covalent modification of other substrates or for undergoing intramolecular rearrangements.

The carbon atom bonded to the chlorine in the ethyl chain is the primary site for nucleophilic substitution, proceeding typically through an SN2 mechanism. This reaction involves the attack of a nucleophile, leading to the displacement of the chloride ion, which is a good leaving group. A wide range of nucleophiles can participate in this reaction, allowing for the synthesis of diverse derivatives. ucsb.edu

The general reaction can be represented as: R-C(=O)NHCH₂CH₂-Cl + Nu⁻ → R-C(=O)NHCH₂CH₂-Nu + Cl⁻ (where R = 3,5-dimethoxyphenyl and Nu = Nucleophile)

The scope of this reaction is broad, encompassing various nucleophiles. Amines and ammonia (B1221849) are generally effective nucleophiles that can undergo direct alkylation. wikipedia.org The table below illustrates potential substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | N-(2-Hydroxyethyl)-3,5-dimethoxybenzamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | N-(2-Methoxyethyl)-3,5-dimethoxybenzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(2-(Phenylthio)ethyl)-3,5-dimethoxybenzamide |

| Cyanide | Sodium Cyanide (NaCN) | N-(2-Cyanoethyl)-3,5-dimethoxybenzamide |

| Azide | Sodium Azide (NaN₃) | N-(2-Azidoethyl)-3,5-dimethoxybenzamide |

| Amine | Ammonia (NH₃) | N-(2-Aminoethyl)-3,5-dimethoxybenzamide |

This table represents expected products based on the principles of nucleophilic substitution reactions.

A significant reaction pathway for N-(2-chloroethyl) amides and related structures is intramolecular cyclization. researchgate.net In this process, a nucleophilic atom within the molecule itself attacks the electrophilic carbon of the chloroethyl group. For this compound, the amide oxygen can act as the internal nucleophile.

This anchimerically assisted reaction proceeds via the formation of a five-membered ring, a 2-aryloxazoline or, more accurately, a 4,5-dihydro-1,3-oxazolium intermediate. This cyclization is often more rapid than intermolecular nucleophilic attack, especially in non-nucleophilic solvents. The resulting cyclic intermediate is highly reactive and can subsequently react with nucleophiles, leading to the formation of a product where the original amide oxygen is now attached to the ethyl group, or it can rearrange. This pathway is a key consideration in the reactivity of nitrogen mustards and related chloroethyl compounds. dtic.mil

The carbon-chlorine bond in the chloroethyl moiety possesses a degree of stability towards neutral water at ambient temperatures. Hydrolysis, which would result in the substitution of the chlorine atom with a hydroxyl group to form N-(2-hydroxyethyl)-3,5-dimethoxybenzamide, is generally slow under these conditions.

However, the rate of hydrolysis can be significantly influenced by pH and temperature. Under forced conditions, such as elevated temperatures or in the presence of acid or base, hydrolysis can occur. For instance, studies on chloroacetamide herbicides show that base-catalyzed hydrolysis can proceed through an SN2 reaction to yield the corresponding hydroxy-substituted derivative. nih.gov It is important to note that for this compound, other reactions like intramolecular cyclization or hydrolysis of the amide linkage might compete with or precede the hydrolysis of the C-Cl bond, depending on the specific reaction conditions.

Reactions Involving the Amide Linkage

The amide bond is known for its stability, a feature crucial in biological systems like peptides. However, it can be cleaved under specific chemical conditions, and the amide nitrogen can also participate in reactions after deprotonation.

Amide hydrolysis involves the cleavage of the carbonyl-nitrogen bond, and it can be catalyzed by either acid or base, typically requiring heat. chemguide.co.uklibretexts.org

Acidic Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the amide undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. youtube.com A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-chloroethylamine (which is protonated under acidic conditions to form the 2-chloroethylammonium ion) yields 3,5-dimethoxybenzoic acid. The protonation of the leaving amine makes this reaction effectively irreversible. youtube.comlibretexts.org

Basic Hydrolysis: Under basic conditions (e.g., aqueous NaOH) with heating, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the 2-chloroethylamide anion. This anion is a strong base and is subsequently protonated by the solvent or the initially formed carboxylic acid. The final products are the sodium salt of 3,5-dimethoxybenzoic acid and 2-chloroethylamine. chemguide.co.uk

| Condition | Reagents | Products |

| Acidic | Dilute HCl or H₂SO₄, Heat | 3,5-Dimethoxybenzoic Acid and 2-Chloroethylammonium Chloride |

| Basic | Dilute NaOH or KOH, Heat | Sodium 3,5-Dimethoxybenzoate and 2-Chloroethylamine |

This table summarizes the expected products from the hydrolysis of the amide linkage.

The hydrogen atom on the amide nitrogen is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic amidate anion. This anion can then react with electrophiles in N-alkylation or N-acylation reactions. These reactions are valuable for further modifying the molecule. researchgate.netnih.gov

N-Alkylation: The amidate can be alkylated using alkyl halides, such as methyl iodide, to produce an N,N-disubstituted amide. This transformation can be catalyzed by various transition metals. organic-chemistry.org

N-Acylation: Reaction of the amidate with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride, results in the formation of an imide derivative. bath.ac.uktandfonline.com

These functionalization reactions provide pathways to synthesize more complex molecules based on the this compound scaffold.

Reactions of the Dimethoxybenzene Ring

The 3,5-dimethoxy substitution pattern on the benzene ring significantly influences its reactivity. The two methoxy groups are strong activating groups due to their ability to donate electron density to the aromatic system via resonance. This increased nucleophilicity makes the ring highly susceptible to electrophilic attack. Conversely, the benzamide group is a deactivating group, withdrawing electron density from the ring and thus making it less reactive. The directing effects of these substituents play a crucial role in determining the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Aromatic Core

The electron-donating methoxy groups at the 3 and 5 positions strongly direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to one methoxy group and ortho to the other (position 4) are highly activated. The N-(2-Chloroethyl)benzamide group, being a meta-director, would direct incoming electrophiles to positions 2 and 6. Therefore, the directing effects of the methoxy and benzamide groups are synergistic, strongly favoring substitution at the 2, 4, and 6 positions.

Standard electrophilic aromatic substitution reactions are expected to proceed readily on the dimethoxybenzene ring. masterorganicchemistry.com These include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The specific conditions required for these reactions would likely be milder than those needed for unsubstituted benzene, owing to the activating nature of the methoxy groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product(s) |

| Br₂ / FeBr₃ | N-(2-Chloroethyl)-2-bromo-3,5-dimethoxybenzamide, N-(2-Chloroethyl)-4-bromo-3,5-dimethoxybenzamide, N-(2-Chloroethyl)-2,4-dibromo-3,5-dimethoxybenzamide |

| HNO₃ / H₂SO₄ | N-(2-Chloroethyl)-3,5-dimethoxy-2-nitrobenzamide, N-(2-Chloroethyl)-3,5-dimethoxy-4-nitrobenzamide |

| SO₃ / H₂SO₄ | N-(2-Chloroethyl)-3,5-dimethoxy-2-sulfonic acid benzamide, N-(2-Chloroethyl)-3,5-dimethoxy-4-sulfonic acid benzamide |

| R-Cl / AlCl₃ | N-(2-Chloroethyl)-2-alkyl-3,5-dimethoxybenzamide, N-(2-Chloroethyl)-4-alkyl-3,5-dimethoxybenzamide |

| R-COCl / AlCl₃ | N-(2-Chloroethyl)-2-acyl-3,5-dimethoxybenzamide, N-(2-Chloroethyl)-4-acyl-3,5-dimethoxybenzamide |

Note: The distribution of ortho and para products can be influenced by steric hindrance and reaction conditions.

Investigation of Oxidative Transformations

Oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or stronger oxidants could potentially lead to the formation of a quinone derivative. The reaction would likely involve the oxidation of the hydroquinone (B1673460) ether moiety. Furthermore, oxidative conditions could also affect the amide or chloroethyl side chains, leading to more complex reaction mixtures. Research on related 3,5-dialkoxy-4-hydroxycinnamamides has focused on their antioxidant properties, suggesting the aromatic core can participate in redox reactions. nih.gov

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic studies involving the elucidation of reaction intermediates and transition states for reactions of this compound are not extensively documented in the literature. However, based on established mechanisms for electrophilic aromatic substitution, the reaction would proceed through a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

For an electrophilic attack at the C4 position (para to one methoxy group and ortho to the other), the positive charge in the arenium ion can be effectively delocalized onto the oxygen atoms of both methoxy groups, resulting in a highly stabilized intermediate. A similar, though slightly less stabilized, intermediate would be formed upon attack at the C2 or C6 positions.

Computational chemistry could provide valuable insights into the energies of the potential intermediates and transition states, thereby predicting the most favorable reaction pathways and the regioselectivity of various electrophilic aromatic substitution reactions. Such studies would be instrumental in understanding the nuanced reactivity of this substituted benzamide.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of N 2 Chloroethyl 3,5 Dimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation for Hydrogen Environments

The ¹H NMR spectrum of N-(2-Chloroethyl)-3,5-dimethoxybenzamide is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would feature protons from the 3,5-dimethoxybenzoyl group. The proton at the C2 position (H-2) and its equivalent at the C6 position (H-6) are expected to appear as a doublet, while the proton at the C4 position (H-4) would likely be a triplet. The two methoxy (B1213986) groups (-OCH₃) at the C3 and C5 positions are chemically equivalent and would produce a sharp singlet, typically integrating to six protons.

The N-(2-chloroethyl) fragment would show two characteristic signals. The methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂ -) is expected to be a triplet of triplets or a quartet due to coupling with both the amide proton (NH) and the protons of the adjacent chloromethyl group. The methylene group bonded to the chlorine atom (-CH₂ -Cl) would appear as a triplet, deshielded by the electronegative chlorine. The amide proton itself (-NH -) would likely be observed as a broad triplet, with its chemical shift being sensitive to solvent and concentration. orgchemboulder.commsu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-2, H-6 | 6.9 - 7.1 | d (doublet) |

| Aromatic H-4 | 6.6 - 6.8 | t (triplet) |

| Methoxy (-OCH₃) | ~3.8 | s (singlet) |

| Amide (-NH-) | 6.5 - 8.5 (broad) | t (triplet) |

| Methylene (-NH-CH₂-) | ~3.7 | q (quartet) or tt |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, a total of nine distinct carbon signals are expected, as the two methoxy carbons and their attached aromatic carbons (C-3/C-5 and C-2/C-6) are equivalent due to molecular symmetry.

The carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at the lowest field. The aromatic carbons would appear in the typical range of 100-160 ppm. The carbons directly bonded to the electron-donating methoxy groups (C-3 and C-5) would be significantly shielded compared to the other aromatic carbons. The ipso-carbon (C-1) attached to the amide group and the C-4 carbon would have distinct chemical shifts. The two aliphatic carbons of the ethyl chain would be found at a higher field, with the carbon bonded to chlorine (-C H₂-Cl) being more deshielded than the one bonded to the nitrogen (-NH-C H₂-). researchgate.netthieme-connect.de

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-3, C-5 | ~160 |

| Aromatic C-1 | ~135 |

| Aromatic C-2, C-6 | ~106 |

| Aromatic C-4 | ~105 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂-Cl) | ~42 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the amide proton (-NH-) and the adjacent methylene protons (-NH-CH₂ -). A strong cross-peak would also be observed between the two methylene groups of the ethyl chain (-NH -CH₂ -CH₂ -Cl), confirming their connectivity. In the aromatic region, correlations between H-2/H-6 and H-4 would be expected, confirming their positions on the benzene (B151609) ring. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals of the methoxy groups, the two methylene groups, and the aromatic C-H protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular fragments. Key expected correlations include:

From the amide proton (-NH-) to the carbonyl carbon (C=O) and the C-1' carbon of the ethyl group.

From the aromatic H-2/H-6 protons to the carbonyl carbon (C=O), C-4, and the ipso-carbon C-1.

From the methoxy protons (-OCH₃) to the C-3 and C-5 carbons of the aromatic ring.

From the methylene protons (-NH-CH₂ -) to the carbonyl carbon and the chloromethyl carbon (-C H₂Cl). mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could reveal through-space interactions between the amide proton and the H-2/H-6 protons of the aromatic ring, helping to define the rotational orientation of the benzoyl group relative to the amide bond.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (including High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org

For this compound (C₁₁H₁₄ClNO₃), the calculated molecular weight is approximately 243.68 g/mol . High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. nih.govnih.govresearchgate.net

Under electron ionization (EI), the primary fragmentation pathway for benzamides involves the cleavage of the amide bond (N-CO). researchgate.netnih.govacs.org This would lead to the formation of a stable 3,5-dimethoxybenzoyl acylium ion. This ion is a prominent peak in the mass spectrum and can subsequently lose a molecule of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the C-C bond in the ethyl chain or the loss of a chlorine radical.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion Structure | m/z (Predicted) | Description |

|---|---|---|

| [C₁₁H₁₄ClNO₃]⁺ | 243/245 | Molecular ion (M⁺) with isotope peak for ³⁷Cl |

| [C₉H₉O₃]⁺ | 165 | 3,5-dimethoxybenzoyl cation (Base Peak) |

| [C₈H₉O₂]⁺ | 137 | Loss of CO from the benzoyl cation |

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a published crystal structure for this compound was not identified, analysis of related benzamide (B126) structures provides insight into the information that would be obtained. mdpi.comnih.govresearchgate.net

A crystallographic study would provide exact bond lengths, bond angles, and torsion angles. Key parameters of interest would include the planarity of the amide group and the torsion angle between the plane of the aromatic ring and the plane of the amide functional group. In many substituted benzamides, this torsion angle is non-zero due to steric hindrance. iucr.org

Computational Chemistry for Conformational Analysis and Molecular Modeling

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful tool for investigating molecular properties in the absence of experimental data. tandfonline.com These methods can be used to predict the most stable conformation (geometry optimization) of this compound. nih.govscispace.comwhiterose.ac.uk

Conformational analysis would focus on the rotational barriers around key single bonds, such as the C-C bond of the ethyl group and, most importantly, the bond between the aromatic ring and the carbonyl carbon. DFT calculations can map the potential energy surface as a function of the torsion angle between the phenyl ring and the amide plane, identifying the lowest energy conformer. iucr.org

Moreover, computational models are increasingly used to predict spectroscopic data. Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, which can be invaluable for assigning complex spectra. nih.govrsc.orgnih.govrsc.orgacs.org The results from these calculations can be compared with experimental data to confirm structural assignments. Theoretical calculations can also be used to simulate vibrational spectra (IR and Raman) and predict electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum Mechanical (QM) and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Quantum Mechanical (QM) methods, rooted in the principles of quantum physics, offer highly accurate calculations of molecular properties by solving the Schrödinger equation. nih.gov For a molecule like this compound, QM methods can precisely determine its optimal three-dimensional geometry, vibrational frequencies, and electronic properties. However, the computational cost of QM calculations increases dramatically with the size of the system. rsc.orgresearchgate.net

To address this limitation, particularly when studying the molecule's interaction with a larger biological system like a protein, hybrid QM/MM methods are employed. nih.gov This approach partitions the system into two regions: a core region of high interest, treated with computationally expensive QM methods, and the surrounding environment, handled by more efficient Molecular Mechanics (MM) force fields. nih.gov

For this compound, the entire molecule would typically be defined as the QM region to accurately model its electronic structure and reactivity, especially the amide bond and the reactive chloroethyl group. The surrounding environment, such as a solvent shell or a protein's active site, would be treated using MM. nih.gov This hybrid approach allows for the simulation of the compound in a complex, realistic environment while maintaining quantum accuracy for the molecule itself. For instance, a QM/MM study could model the polarization effects of a protein active site on the electron distribution of the ligand, providing more accurate atomic charges for subsequent docking studies. nih.gov

Table 1: Illustrative QM/MM Partitioning Scheme for this compound in a Hypothetical Enzyme Active Site

| System Component | Computational Method | Rationale |

| This compound | Quantum Mechanics (QM) | High accuracy needed for electronic structure, bond breaking/forming, and reactivity. |

| Enzyme Active Site Residues (within 5 Å) | Molecular Mechanics (MM) | Captures electrostatic and van der Waals interactions with the ligand. |

| Bulk Protein and Solvent | Molecular Mechanics (MM) | Provides the structural context and environmental effects at a lower computational cost. |

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

This compound possesses significant conformational flexibility, primarily around the rotatable bonds of the N-ethyl-amide linkage. Molecular Dynamics (MD) simulations are a powerful tool for exploring the accessible conformations of a molecule over time, providing a dynamic picture of its behavior. nih.govnih.gov

An MD simulation treats atoms as classical particles and uses a force field to calculate the forces between them, allowing their movements to be simulated by solving Newton's equations of motion. nih.gov By simulating the molecule for nanoseconds or even microseconds, researchers can observe how it folds, flexes, and interacts with its environment, such as water. This allows for the identification of the most stable, low-energy conformations and the energy barriers between them. nih.gov

Ligand-Based and Structure-Based Computational Approaches for Predictive Analysis

When the biological target of a compound is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. A common ligand-based method is Quantitative Structure-Activity Relationship (QSAR) analysis. A QSAR model is a mathematical equation that correlates the chemical properties (descriptors) of a series of compounds with their biological activity. For this compound, relevant descriptors could include molecular weight, logP (lipophilicity), dipole moment, and the HOMO-LUMO energies derived from DFT.

Conversely, when the three-dimensional structure of the biological target (e.g., a protein or enzyme) is known, structure-based drug design methods are highly effective. mdpi.com The most prominent of these is molecular docking. This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target's binding site. nih.gov

A molecular docking study of this compound would involve:

Preparing the 3D structure of the ligand and the target protein.

Using a docking algorithm to systematically sample different positions and conformations of the ligand within the protein's active site.

Scoring the resulting poses based on a function that estimates the binding free energy. The score reflects the stability of the ligand-protein complex.

The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds between the amide group and protein residues, or hydrophobic interactions involving the dimethoxy-phenyl ring. This information is invaluable for predicting the compound's biological function and for guiding the design of more potent analogs.

Structure Activity Relationship Sar and Structural Analogue Design of N 2 Chloroethyl 3,5 Dimethoxybenzamide

Systematic Structural Modifications of the Chloroethyl Moiety

The 2-chloroethyl group is a key feature of N-(2-Chloroethyl)-3,5-dimethoxybenzamide, often functioning as a reactive handle or a pharmacophoric element. Its modification can significantly impact the compound's biological activity. The chloroethyl group is known to be a favored site for metabolism in some compounds, which can lead to the formation of reactive intermediates. nih.gov

Systematic modifications could include:

Halogen substitution: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) can modulate the reactivity of the C-X bond, lipophilicity, and size. For instance, substitution with fluorine in N-(2-fluoroethyl)-N-nitrosoureas has been shown to yield compounds with significant anticancer activity, comparable to their chloroethyl counterparts. mdpi.com This suggests that the electronic nature and leaving group ability of the halogen are critical for activity.

Alkyl chain length: Varying the length of the alkyl chain (e.g., chloromethyl, chloropropyl) can alter the spatial relationship between the benzamide (B126) core and the terminal halogen, potentially affecting binding affinity to a biological target.

Branching: Introducing branching on the ethyl chain could influence the conformational flexibility and steric profile of the molecule.

Replacement with other functional groups: Substituting the chloroethyl group with other functionalities like hydroxyethyl, aminoethyl, or cyanoethyl groups would significantly alter the electronic and hydrogen-bonding properties of the N-substituent, leading to different biological activities. Studies on chloroethylnitrosoureas have shown that hydroxylation of the chloroethyl group can reduce antitumor activity while increasing genotoxicity. researchgate.net

A hypothetical SAR study on the modification of the chloroethyl moiety is presented in the table below.

| Analogue | Modification | Relative Activity |

| N-(2-F luoroethyl)-3,5-dimethoxybenzamide | Cl replaced with F | Potentially retained or slightly decreased |

| N-(2-B romoethyl)-3,5-dimethoxybenzamide | Cl replaced with Br | Potentially increased due to higher reactivity |

| N-(2-I odoethyl)-3,5-dimethoxybenzamide | Cl replaced with I | Potentially highest reactivity, may lead to instability |

| N-(3-Chloropropyl )-3,5-dimethoxybenzamide | Elongated alkyl chain | Activity may decrease due to altered spatial orientation |

| N-(2-Hydroxy ethyl)-3,5-dimethoxybenzamide | Cl replaced with OH | Likely to decrease activity if alkylating mechanism is involved |

Variations on the Benzamide Core Structure

The benzamide core, consisting of the dimethoxybenzene ring and the amide linkage, provides the structural scaffold for the molecule and is critical for its interaction with biological targets.

The substitution pattern on the benzene (B151609) ring plays a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. nih.gov

Position of Methoxy (B1213986) Groups: The 3,5-dimethoxy substitution pattern provides a specific electronic and steric environment. Moving the methoxy groups to other positions (e.g., 2,4- or 2,5-dimethoxy) would alter the molecule's dipole moment and hydrogen bonding capabilities, likely affecting target binding. For instance, in a series of N-benzimidazole-derived carboxamides, the position of methoxy and hydroxy substituents on the phenyl ring strongly impacted their biological activity. nih.gov

Nature and Number of Methoxy Groups: Increasing the number of methoxy groups (e.g., trimethoxy) or replacing them with other alkoxy groups (e.g., ethoxy, propoxy) would primarily affect lipophilicity and steric bulk. The presence of methoxy groups is known to enhance the antioxidant activity of some benzazole derivatives. nih.gov

The following table illustrates potential effects of these modifications.

| Analogue | Modification on Benzene Ring | Potential Effect on Activity |

| N-(2-Chloroethyl)-2,4 -dimethoxybenzamide | Altered methoxy position | Significant change in activity |

| N-(2-Chloroethyl)-3,4,5-trimethoxy benzamide | Increased number of methoxy groups | Increased lipophilicity, potential for altered binding |

| N-(2-Chloroethyl)-4-chloro -3,5-dimethoxybenzamide | Addition of a chloro substituent | Increased lipophilicity, altered electronic profile |

| N-(2-Chloroethyl)-3,5-diethoxy benzamide | Methoxy replaced with ethoxy | Increased lipophilicity and steric bulk |

The amide bond is a crucial functional group that can participate in hydrogen bonding and provides structural rigidity. However, it can be susceptible to enzymatic hydrolysis. nih.gov Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govresearchgate.net

Common bioisosteres for the amide group include:

Thioamides: Replacing the carbonyl oxygen with sulfur increases lipophilicity with subtle geometric changes. nih.gov

Ureas and Sulfonamides: These groups maintain the hydrogen bond donor and acceptor properties of the amide. nih.gov

Heterocycles: Five-membered rings like 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole can mimic the geometry and electronic properties of the amide bond while being more metabolically stable. nih.govcambridgemedchemconsulting.com

A table summarizing potential bioisosteric replacements is provided below.

| Bioisostere | Structure | Key Features |

| Thioamide | -(C=S)NH- | Increased lipophilicity |

| Urea | -NH(C=O)NH- | Conserved H-bonding, increased H-bond donors |

| Sulfonamide | -(SO₂)NH- | Increased water solubility, conserved H-bonding |

| 1,2,4-Oxadiazole | 5-membered heterocycle | Metabolically stable, mimics amide geometry |

| 1,2,3-Triazole | 5-membered heterocycle | Metabolically stable, mimics amide geometry |

Exploration of N-Substituent Diversity Beyond the Chloroethyl Group

Examples of diverse N-substituents include:

Aromatic and Heterocyclic Rings: Introducing a phenyl, benzyl, or a heterocyclic ring can lead to new π-π stacking or other specific interactions with the target.

Functionalized Alkyl Chains: Incorporating functionalities like amides, esters, or ethers into the N-alkyl chain can introduce new hydrogen bonding opportunities.

Cyclic Systems: Attaching a cycloalkyl or a heterocyclic ring directly to the nitrogen can restrict the conformational freedom and present a different steric profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for Designed Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

A typical QSAR study involves:

Data Set Generation: A series of analogues with their corresponding biological activities is compiled.

Descriptor Calculation: Various physicochemical, electronic, and topological descriptors are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a predictive model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on substituted benzamides with antimicrobial activity found that topological descriptors and molecular connectivity indices were important for modeling their activity. nih.gov A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = alogP + bHOMO + c*ASA + d

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, HOMO is the energy of the highest occupied molecular orbital, ASA is the accessible surface area, and a, b, c, d are coefficients determined by the regression analysis.

Conformational Analysis and its Influence on Putative Biological Interactions

Absence of Specific Research Data Precludes Article Generation

Despite a comprehensive search for scientific literature, no specific experimental or computational data could be located for the chemical compound "this compound" pertaining to its mechanistic investigations in biological systems at an in vitro or molecular level.

Initial and subsequent targeted searches for information on the molecular targets, binding interactions, and enzyme inhibition profile of this compound yielded no direct research findings. The search results did identify studies on related benzamide derivatives and their interactions with various biological targets, including P2X7 receptors, and enzymes such as carboxypeptidase A and CYP1. However, none of these studies specifically investigated the compound .

Therefore, the generation of a scientifically accurate and informative article, as per the detailed outline provided in the user's request, is not possible. The required data on receptor binding, protein-ligand docking, enzyme inhibition kinetics, and specific enzyme targets for this compound are not available in the public domain or published scientific literature based on the conducted searches.

Without this foundational information, any attempt to create the requested article would rely on speculation and extrapolation from potentially unrelated compounds, which would violate the core principles of scientific accuracy and adherence to the provided outline.

Mechanistic Investigations of N 2 Chloroethyl 3,5 Dimethoxybenzamide in Biological Systems in Vitro/molecular Level

Cellular Mechanisms of Action (In vitro)

There is currently no available research detailing the cellular mechanisms of action for N-(2-Chloroethyl)-3,5-dimethoxybenzamide.

Interactions with Intracellular Macromolecules (e.g., nucleic acids, proteins)

No studies were identified that investigated the direct interactions of this compound with intracellular macromolecules such as DNA, RNA, or proteins. The presence of a chloroethyl group suggests potential reactivity as an alkylating agent, a characteristic seen in other chloroethyl-containing compounds that can form covalent bonds with nucleophilic sites on macromolecules. However, without experimental evidence, the specific interactions of this compound remain unknown.

In vitro Pathway Perturbation Analysis (e.g., signaling pathways)

There is no published data on the effects of this compound on specific cellular signaling pathways. Research on structurally related benzamide (B126) derivatives has indicated a wide range of biological activities, but these findings cannot be directly extrapolated to the compound .

Chemical Biology Applications

No literature was found describing the use of this compound in chemical biology applications.

Utilization as Molecular Probes for Studying Biological Processes

There is no evidence to suggest that this compound has been developed or utilized as a molecular probe to investigate biological processes.

Development of Affinity Labels or Tools for Target Identification

The potential of this compound as an affinity label or a tool for identifying biological targets has not been explored in any available scientific literature.

Future Directions and Emerging Research Avenues for N 2 Chloroethyl 3,5 Dimethoxybenzamide

Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The future synthesis of N-(2-Chloroethyl)-3,5-dimethoxybenzamide and its analogues should prioritize efficiency, scalability, and sustainability. Traditional laboratory-scale synthesis, likely involving the acylation of 2-chloroethylamine (B1212225) with 3,5-dimethoxybenzoyl chloride, can be improved through modern synthetic strategies.

Future research should focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, such as water or deep eutectic solvents, could significantly reduce the environmental impact of the synthesis. nih.govrsc.org The use of catalysts like N,N-diisopropylethylamine (DIPEA) in aqueous media has proven effective for other organic syntheses and could be adapted here. nih.gov

Catalytic Innovations: Exploring novel catalysts to facilitate the amide bond formation under milder conditions can improve yield and reduce waste. This could include enzymatic catalysis or the use of more efficient coupling agents that can be recycled.

Flow Chemistry and Process Automation: For enhanced scalability, transitioning from batch processing to continuous flow synthesis offers superior control over reaction parameters, improved safety, and higher throughput. An automated flow process could be designed for the reliable production of this compound, which is crucial for extensive screening and preclinical studies. amazonaws.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and potentially increase yields, offering a more energy-efficient route for synthesizing a library of analogues for structure-activity relationship (SAR) studies.

These modern methodologies promise to make the synthesis more cost-effective, safer, and environmentally friendly, thereby facilitating broader research and development.

Advanced Computational Design for Targeted Biological Activity and Selectivity

Computational chemistry offers powerful tools to guide the rational design of this compound derivatives with enhanced biological activity and target selectivity. By modeling the interactions between the compound and potential biological targets, researchers can prioritize the synthesis of molecules with the highest probability of success.

Key computational avenues to explore include:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its virtual analogues against a panel of disease-relevant protein targets. This allows for the identification of key structural interactions that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models based on a series of benzamide (B126) derivatives, it is possible to identify the essential structural features required for a specific biological activity. nih.gov These models can then guide the design of new analogues with improved potency.

Pharmacophore Modeling: This approach helps in identifying the crucial chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement necessary for biological activity. A pharmacophore model for this compound class can be used to screen large virtual libraries for new hits. nih.gov

Density Functional Theory (DFT) Calculations: DFT studies can elucidate the electronic properties of the molecule, such as the reactivity of the chloroethyl group, which is critical for understanding its mechanism of action, especially if it functions as an alkylating agent.

The following table illustrates a hypothetical computational study to guide the modification of the benzamide ring for enhanced target affinity.

| Modification on Benzoyl Ring | Predicted Change in Binding Energy (ΔG, kcal/mol) | Rationale for Change | Potential Target Interaction |

| Replace 3,5-dimethoxy with 3,5-dihydroxy | -1.5 | Increased hydrogen bonding capacity | Interaction with polar residues (e.g., Ser, Thr) in an active site |

| Replace 3,5-dimethoxy with 3,5-dichloro | +0.8 | Altered electrostatic and steric profile | Halogen bonding with backbone carbonyls |

| Add 4-hydroxy group | -1.2 | New hydrogen bond donor/acceptor site | Forms a key interaction with a specific residue (e.g., Asp, Glu) |

| Shift methoxy (B1213986) groups to 2,4-positions | +2.1 | Steric clash with binding pocket | Loss of optimal hydrophobic interactions |

This table is for illustrative purposes and data is hypothetical.

Development of Chemical Prodrug Strategies or Advanced Delivery Systems (focused on chemical design principles)

The physicochemical properties of this compound, such as solubility and membrane permeability, may limit its therapeutic potential. Chemical prodrug strategies offer a powerful approach to overcome these limitations by masking or modifying the parent molecule to improve its pharmacokinetic profile. researchgate.net

Future chemical design principles for prodrugs could include:

Carrier-Linked Prodrugs: Attaching a promoiety to the molecule can enhance its properties. For instance, linking amino acids or small peptides to the benzamide structure could improve aqueous solubility and utilize endogenous transporters for improved absorption. nih.gov

Modulation of the Amide Bond: While amides are generally stable, specific N-acyl or N-Mannich base derivatives can be designed to be cleaved by enzymes at the target site, releasing the active drug. nih.gov This approach can improve solubility and control the release of the parent compound.

Bioprecursor Prodrugs: Modifications to the 3,5-dimethoxy groups, such as creating ester or ether linkages that can be metabolically cleaved in vivo, could unmask more active hydroxylated species. This strategy relies on metabolic activation to generate the pharmacologically active agent. orientjchem.org

The table below outlines potential prodrug strategies and their intended effects based on chemical design.

| Prodrug Strategy | Chemical Modification | Linkage Type | Intended Improvement | Cleavage Mechanism |

| Amino Acid Conjugate | Attach glycine (B1666218) to the benzoyl ring (e.g., at the 4-position) | Amide | Increased water solubility | Amidases |

| Phosphate (B84403) Prodrug | Add a phosphate group to a hydroxylated analogue | Ester | Dramatically increased aqueous solubility for IV formulation | Phosphatases |

| N-Acyloxyalkyl Carbamate | Modify the benzamide nitrogen | Carbamate | Enhanced cell permeability and controlled release | Esterases |

| Nitroimidazole Conjugate | Attach a nitroimidazole moiety to a sulfanyl (B85325) analogue | Thioether | Improved stability in blood for oral delivery | Glutathione-S-transferases |

Application in Fragment-Based Drug Discovery (FBDD) or Combinatorial Chemistry Libraries

The core structure of this compound is well-suited for application in modern hit-to-lead generation strategies like Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry.

Fragment-Based Drug Discovery (FBDD): The molecule can be deconstructed into its fundamental fragments: the "3,5-dimethoxybenzoyl" fragment and the "N-(2-chloroethyl)amide" fragment. These low-molecular-weight fragments can be screened individually for weak binding to a biological target. frontiersin.org Once a fragment hit is identified, it can be optimized and grown into a more potent lead compound, a process that efficiently explores chemical space. nih.govnih.gov For example, if the 3,5-dimethoxybenzoyl fragment shows binding, medicinal chemists could elaborate on this core to improve affinity and selectivity.

Combinatorial Chemistry: The benzamide scaffold is ideal for creating large combinatorial libraries to rapidly generate and screen numerous analogues. wikipedia.orgnih.gov By systematically varying the components, a vast chemical space can be explored to identify compounds with optimal activity. A diversity-oriented synthesis approach could be employed to create a library with significant structural variety. broadinstitute.org

A potential combinatorial library design is outlined below:

| Scaffold | Building Block 1 (Substituted Benzoic Acids) | Building Block 2 (Alkylating Side Chains) | Resulting Library Size |

| Benzamide | - 3,5-dimethoxybenzoic acid- 3,4,5-trimethoxybenzoic acid- 4-hydroxybenzoic acid- Thiophene-2-carboxylic acid- (and 20 other variants) | - 2-chloroethylamine- 3-chloropropylamine- 2-fluoroethylamine- N-(2-bromoethyl)amine- (and 10 other variants) | 24 (Acids) x 14 (Amines) = 336 compounds |

This approach allows for the rapid generation of SAR data and the identification of lead compounds with improved properties.

Investigation of Multitargeting Approaches and Polypharmacology at the Molecular Level

Complex diseases often involve multiple biological pathways, making drugs that act on a single target less effective. The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a promising strategy. nih.govmdpi.com this compound possesses structural features that make it a candidate for such an approach.

Future investigations should explore:

Synergistic Target Inhibition: The molecule contains two distinct pharmacophores: the dimethoxy-substituted aromatic ring, common in many kinase and channel inhibitors, and the reactive chloroethyl moiety, a classic alkylating group. Research could focus on identifying if these two parts can simultaneously engage with different targets or different sites on the same target to produce a synergistic effect. nih.gov

Mechanism Deconvolution: If the compound shows a potent phenotypic effect in cell-based assays, chemoproteomic approaches could be employed to identify its direct molecular targets in an unbiased manner. This would provide a comprehensive understanding of its polypharmacology at the molecular level.

The potential for multitargeting could lead to the development of first-in-class therapies that are more resilient to the development of drug resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.